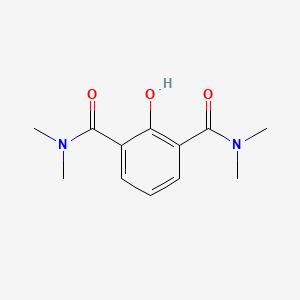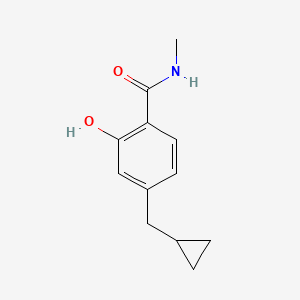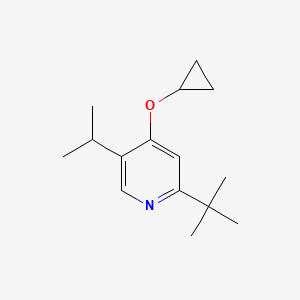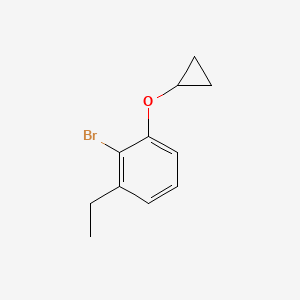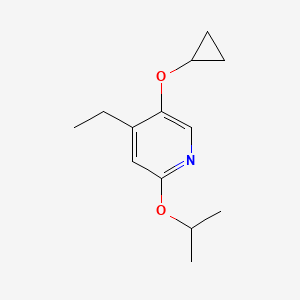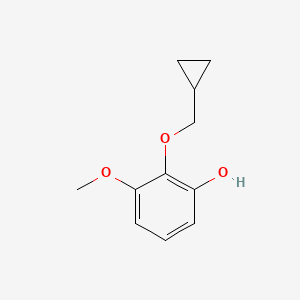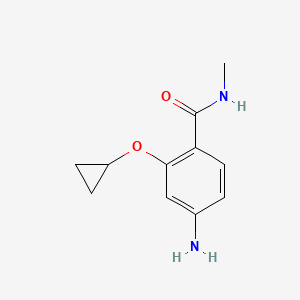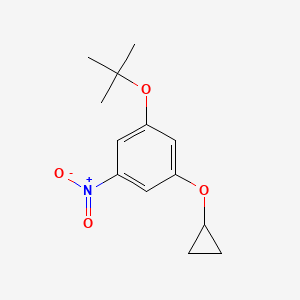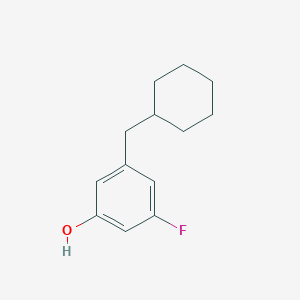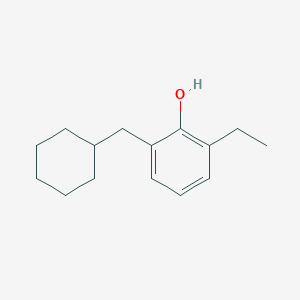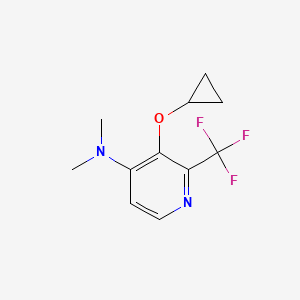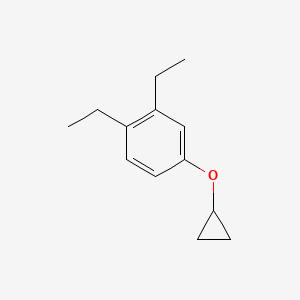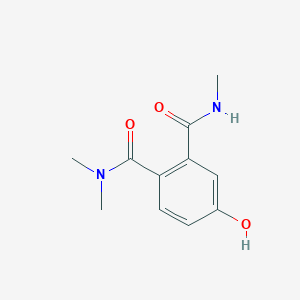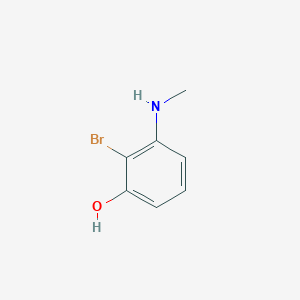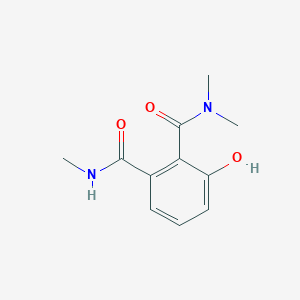
3-Hydroxy-N1,N2,N2-trimethylphthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N1,N2,N2-trimethylphthalamide is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.243 g/mol . This compound is known for its unique structural features, which include a hydroxyl group and a phthalamide moiety. It is used in various scientific research applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N1,N2,N2-trimethylphthalamide typically involves the reaction of phthalic anhydride with trimethylamine and a hydroxylating agent under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide or acetonitrile, and the temperature is maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistency and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-N1,N2,N2-trimethylphthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phthalimide derivatives.
Reduction: Formation of trimethylphthalamine.
Substitution: Formation of various substituted phthalamides.
Aplicaciones Científicas De Investigación
3-Hydroxy-N1,N2,N2-trimethylphthalamide is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-N1,N2,N2-trimethylphthalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with active sites, thereby modulating the activity of the target molecules. This interaction can lead to changes in metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-N1,N1,N2-trimethylphthalamide: Similar structure but with different substitution patterns.
3-Hydroxy-2-Naphthoylamide: Contains a naphthalene ring instead of a phthalamide moiety
Uniqueness
3-Hydroxy-N1,N2,N2-trimethylphthalamide is unique due to its specific substitution pattern and the presence of both hydroxyl and phthalamide groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
3-hydroxy-1-N,2-N,2-N-trimethylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C11H14N2O3/c1-12-10(15)7-5-4-6-8(14)9(7)11(16)13(2)3/h4-6,14H,1-3H3,(H,12,15) |
Clave InChI |
JYDSAPJYVCFIKP-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C(=CC=C1)O)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


